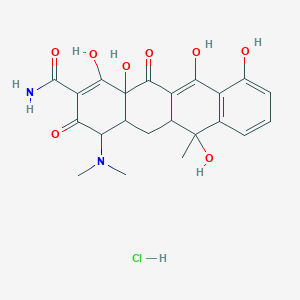

4-(Dimethylamino)-1,6,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetracycline Hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class of antibiotics. It is widely used to treat various bacterial infections, including acne, cholera, brucellosis, plague, malaria, and syphilis . Tetracycline Hydrochloride works by inhibiting protein synthesis in bacteria, making it an effective bacteriostatic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracycline Hydrochloride can be synthesized through a series of chemical reactions starting from Streptomyces bacteria. The process involves fermentation followed by chemical modifications to produce the final compound . One method involves mixing tetracycline with butanol, adjusting the pH to 1.7-1.9, heating the mixture to 50-52°C, and then cooling to crystallize the product .

Industrial Production Methods: Industrial production of Tetracycline Hydrochloride typically involves large-scale fermentation processes using Streptomyces bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The final product is obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: Tetracycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy .

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions include various derivatives of Tetracycline Hydrochloride, which may have different pharmacological properties .

Scientific Research Applications

Tetracycline Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.

Biology: Employed in genetic research to control gene expression in engineered cells.

Medicine: Widely used to treat bacterial infections and as a prophylactic agent in various medical conditions.

Industry: Utilized in veterinary medicine and as a growth promoter in livestock.

Mechanism of Action

Tetracycline Hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition blocks protein synthesis, thereby inhibiting bacterial growth . It also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause leakage of intracellular components .

Comparison with Similar Compounds

- Oxytetracycline

- Doxycycline

- Chlortetracycline

- Minocycline

Comparison: Tetracycline Hydrochloride is unique due to its broad-spectrum activity and relatively low cost. Compared to other tetracyclines, it has a shorter half-life and may require more frequent dosing . it remains a valuable antibiotic due to its effectiveness against a wide range of bacterial infections .

Properties

Molecular Formula |

C22H25ClN2O8 |

|---|---|

Molecular Weight |

480.9 g/mol |

IUPAC Name |

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H |

InChI Key |

YCIHPQHVWDULOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)

![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)